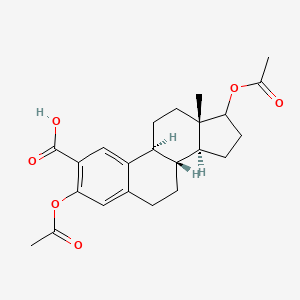

Detca

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

6563-87-7 |

|---|---|

Fórmula molecular |

C23H28O6 |

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S)-3,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C23H28O6/c1-12(24)28-20-10-14-4-5-16-15(17(14)11-18(20)22(26)27)8-9-23(3)19(16)6-7-21(23)29-13(2)25/h10-11,15-16,19,21H,4-9H2,1-3H3,(H,26,27)/t15-,16+,19-,21?,23-/m0/s1 |

Clave InChI |

AJVPDNOSAQOXAN-BBHHNLEESA-N |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C |

SMILES isomérico |

CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C |

SMILES canónico |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C |

Sinónimos |

3,17 beta-diacetoxyestra-1,3,5(10)-trien-2-carboxylic acid 3,17-diacetoxyestra-1,3,5(10)-trien-2-carboxylic acid DETCA |

Origen del producto |

United States |

Foundational & Exploratory

Nandrolone Decanoate's Mechanism of Action in Skeletal Muscle Growth: A Technical Whitepaper

Abstract

Nandrolone decanoate (ND), a synthetic 19-nortestosterone derivative, is a potent anabolic androgenic steroid (AAS) recognized for its significant effects on muscle hypertrophy.[1][2] Its primary application in clinical settings is to treat conditions like anemia and muscle-wasting syndromes, owing to its strong anabolic and moderate androgenic properties.[3][4] This document provides a detailed technical overview of the multi-faceted molecular and cellular mechanisms through which nandrolone decanoate promotes skeletal muscle growth. The core pathways discussed include direct androgen receptor-mediated genomic actions, modulation of key myogenic regulatory factors and growth factors, potent anti-catabolic effects, and the critical role of satellite cell activation. Quantitative data from key studies are summarized, and experimental protocols are detailed to provide a comprehensive resource for the scientific community.

Core Anabolic Mechanisms of Action

Nandrolone decanoate's influence on muscle hypertrophy is not mediated by a single pathway but rather a convergence of several synergistic mechanisms. These can be broadly categorized into genomic and non-genomic actions that collectively shift the cellular environment towards a state of net protein accretion.

Genomic Pathway via Androgen Receptor (AR) Activation

The primary and most well-understood mechanism is the classical genomic pathway initiated by the binding of nandrolone to the intracellular Androgen Receptor (AR).[1][5]

-

Cellular Entry and Receptor Binding: Nandrolone, being lipophilic, passively diffuses across the muscle cell membrane (sarcolemma). In the cytoplasm, it binds to the AR, causing the dissociation of heat shock proteins (Hsp90) and inducing a conformational change in the receptor.[1][5]

-

Nuclear Translocation and Dimerization: The activated nandrolone-AR complex translocates into the nucleus.[5]

-

DNA Binding and Gene Transcription: Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[5]

-

Protein Synthesis: This binding event recruits co-activators and initiates the transcription of genes involved in protein synthesis and other anabolic processes, ultimately leading to the accumulation of contractile proteins like actin and myosin, resulting in muscle fiber hypertrophy.[6]

Nandrolone exhibits a high binding affinity for the AR and a greater anabolic-to-androgenic ratio compared to testosterone.[1][4] This is partly because in tissues with high 5α-reductase activity (like the prostate), nandrolone is converted to the low-affinity ligand 5α-dihydronandrolone, minimizing androgenic side effects while its anabolic action in muscle (which has low 5α-reductase activity) remains potent.[1][4]

Activation and Proliferation of Satellite Cells

Satellite cells, the resident stem cells of skeletal muscle, are indispensable for muscle repair and hypertrophy.[7] Nandrolone decanoate significantly enhances the activity of this cell population.

-

Increased Number: Administration of ND leads to a marked increase in the number of satellite cells associated with muscle fibers.[8][9]

-

Proliferation and Differentiation: ND promotes the proliferation of these cells. A portion of the newly generated cells fuses with existing muscle fibers, donating their nuclei.[8][10] This increase in myonuclei is crucial to support the expanded cytoplasmic volume of hypertrophying fibers, thereby maintaining the myonuclear domain and enhancing the muscle's capacity for protein synthesis.[8]

-

Myogenic Regulatory Factors: This process is linked to the modulation of myogenic regulatory factors (MRFs). Studies show that ND can increase the expression of MyoD and myogenin, key transcription factors that govern the commitment and differentiation of satellite cells into mature muscle fibers.[11][12]

Modulation of Anabolic and Catabolic Signaling Pathways

Beyond direct AR agonism, nandrolone decanoate influences other critical signaling pathways that regulate muscle mass.

-

Increased IGF-1 Expression: ND has been shown to increase the local expression of Insulin-like Growth Factor 1 (IGF-1) mRNA within muscle tissue.[13][14][15] IGF-1 is a potent anabolic factor that promotes muscle growth via the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis. This local increase occurs independently of systemic IGF-1 levels, suggesting a direct effect on the muscle itself.[13]

-

Inhibition of Myostatin: Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and a powerful negative regulator of muscle mass.[7] Studies in animal models demonstrate that nandrolone administration, particularly when combined with resistance training, can significantly downregulate the expression of myostatin mRNA.[7][16][17] By inhibiting this inhibitor, ND effectively removes a brake on muscle growth.

-

Anti-Glucocorticoid (Anti-Catabolic) Effect: Glucocorticoids (like cortisol) promote muscle breakdown (catabolism). Anabolic steroids can exert an anti-catabolic effect by competing with glucocorticoids for their receptors and by reducing the expression of enzymes involved in glucocorticoid synthesis, such as 11β-hydroxylase.[18][19] This blunts the muscle-wasting effects of stress and intense training, shifting the net protein balance towards anabolism.

Quantitative Data Summary

The anabolic effects of nandrolone decanoate have been quantified in various studies across different models. The following tables summarize key findings.

Table 1: Effects on Body Composition and Muscle Mass

| Study Population | ND Dosage | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Male Bodybuilders | 200 mg/week | 8 weeks | Body Mass: +2.2 kgFat-Free Mass: +2.6 kg | [20][21][22] |

| Dialysis Patients | 100 mg/week | 6 months | Lean Body Mass: +4.5 kg | [23] |

| Female Chickens | Not specified | 4 weeks | Pectoralis Muscle Mass: +22% |[8][24] |

Table 2: Cellular and Molecular Effects

| Experimental Model | ND Dosage | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Female Chickens | Not specified | 4 weeks | Muscle Fiber Diameter: +24%Satellite Cell Frequency: +28%Satellite Cells per mm Fiber: +50% | [8][24] |

| Male & Female Rats | 7.5 mg/kg/week | 5 weeks | Diaphragm IGF-1 mRNA: +73% (males), +96% (females) | [14][15] |

| Male Rats | 5 mg/kg | 7 weeks | Gastrocnemius Myostatin mRNA: Significantly downregulated |[7][16] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols from key studies cited in this document.

Protocol: Effect on Satellite Cells in Avian Muscle (Ottesen et al.)

-

Objective: To test the hypothesis that nandrolone administration increases satellite cell numbers in skeletal muscle.[8]

-

Subjects: Female White Leghorn chickens, 63 days post-hatch.[8]

-

Procedure:

-

Treatment Group: Received weekly intramuscular injections of nandrolone decanoate directly into the right pectoralis muscle for four weeks.[8][25]

-

Control Group: Age, size, and sex-matched birds received weekly saline injections.[8]

-

Tissue Collection: After four weeks, the pectoralis muscle was excised from both control and treated birds for analysis.[8]

-

-

Analysis:

-

Immunocytochemistry: An antibody against Pax7, a specific marker for satellite cells, was used to identify and quantify satellite cell nuclei.[8]

-

Quantification: Computer-assisted image analysis was used to measure muscle fiber diameter and quantify satellite cell indices, including satellite cell frequency (number of satellite cell nuclei / total nuclei within the basal lamina) and the number of satellite cells per millimeter of muscle fiber.[10]

-

Protocol: Effect on Body Composition in Humans (van Marken Lichtenbelt et al.)

-

Objective: To determine the effect of nandrolone decanoate on body composition in male bodybuilders.[20]

-

Design: Randomized, double-blind, placebo-controlled trial.[20]

-

Subjects: 16 experienced male bodybuilders (age 19-44 years).[20]

-

Procedure:

-

Intervention: Subjects received either 200 mg/week of nandrolone decanoate or a matching placebo via intramuscular injection for 8 weeks.[20]

-

Measurements: Body composition was assessed at baseline and after the 8-week intervention.

-

-

Analysis:

-

Four-Component Model: A comprehensive assessment of body composition was performed by combining results from three methods:

-

Statistical Analysis: Changes in body mass, fat-free mass, fat mass, and other parameters were compared between the ND and placebo groups.[20]

-

Protocol: Effect on Myostatin Expression in Rats (Stotzer et al.)

-

Objective: To investigate the effects of training and nandrolone decanoate on myostatin expression in rat gastrocnemius muscle.[7][16]

-

Subjects: Wistar rats.[17]

-

Design: Four experimental groups: Sedentary (S), Trained (T), Sedentary with AAS (SA), and Trained with AAS (TA).[17]

-

Procedure:

-

Training Protocol: The trained groups (T and TA) performed aquatic plyometric jumps (4 sets of 10 jumps) for 7 weeks with progressively increasing overload (50% to 80% of body weight).[17]

-

AAS Administration: The AAS groups (SA and TA) received subcutaneous injections of nandrolone decanoate (5 mg/kg) twice a week.[17]

-

-

Analysis:

-

Tissue Collection: The gastrocnemius muscle was collected after the final session.[17]

-

Gene Expression: Myostatin mRNA expression levels were determined using real-time reverse transcription polymerase chain reaction (RT-PCR).[7][16]

-

Statistical Analysis: One-way ANOVA and Tukey post hoc tests were used to compare myostatin expression across the four groups.[7]

-

Conclusion

The mechanism of action of nandrolone decanoate in promoting muscle growth is a complex and synergistic process. It extends beyond the classical genomic pathway of androgen receptor activation to include profound effects on the muscle stem cell population, the local expression of potent growth factors like IGF-1, and the suppression of key catabolic regulators such as myostatin and glucocorticoids. This integrated anabolic and anti-catabolic signaling cascade results in a robust shift toward net protein accretion, leading to significant muscle hypertrophy. Understanding these distinct yet interconnected pathways is critical for the development of future therapies targeting muscle wasting and for comprehending the physiological consequences of AAS use.

References

- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 7. "Strength training and nandrolone decanoate decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]

- 8. digitum.um.es [digitum.um.es]

- 9. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Effect of nandrolone decanoate on skeletal muscle repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. paulogentil.com [paulogentil.com]

- 15. Nandrolone decanoate does not enhance training effects but increases IGF-I mRNA in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 17. sbbq.iq.usp.br [sbbq.iq.usp.br]

- 18. researchgate.net [researchgate.net]

- 19. The Impact of Nandrolone Decanoate on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bodybuilders' body composition: effect of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. medclubperformance.com [medclubperformance.com]

- 23. [PDF] Anabolic effects of nandrolone decanoate in patients receiving dialysis: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Nandrolone decanoate increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Synthesis of Nandrolone Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone decanoate, an anabolic-androgenic steroid (AAS) derived from testosterone, has a rich history of medical use and scientific investigation. This technical guide provides an in-depth overview of its historical development, from its initial synthesis to its establishment in clinical practice. Furthermore, this document details the chemical synthesis of nandrolone decanoate, offering comprehensive experimental protocols for the key transformative steps. Quantitative data regarding the synthesis is summarized, and the primary signaling pathway through which nandrolone decanoate exerts its physiological effects is visually represented. This guide is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

A Historical Overview of Nandrolone Decanoate

The journey of nandrolone decanoate began with the synthesis of its parent compound, nandrolone, also known as 19-nortestosterone.

-

1950: Nandrolone was first synthesized.[1]

-

Late 1950s: The development of nandrolone esters commenced, aiming to create longer-acting formulations of the parent hormone.[1]

-

1959: The process for creating nandrolone esters was patented in Spain. Nandrolone phenylpropionate was the first of these esters to be introduced for medical use.[2]

-

1960: Nandrolone decanoate was first described in scientific literature, noted for its prolonged duration of action and potent anabolic effects relative to its androgenic activity.[2][3]

-

1962: Nandrolone decanoate was officially introduced for medical use and received FDA approval on October 5th of that year.[2][3]

Initially, nandrolone decanoate was primarily indicated for the management of anemia associated with chronic renal insufficiency.[2] Its ability to stimulate erythropoiesis, the production of red blood cells, made it a valuable therapeutic agent for this condition. Over time, its clinical applications expanded to include adjunct therapy for senile and postmenopausal osteoporosis.[2]

Chemical Synthesis of Nandrolone Decanoate

The synthesis of nandrolone decanoate is a two-step process that begins with a foundational steroid precursor. The first critical step involves the creation of the nandrolone backbone through a Birch reduction, followed by the esterification of the 17β-hydroxyl group with decanoic acid.

Step 1: Synthesis of Nandrolone via Birch Reduction

A common and effective method for synthesizing nandrolone involves the Birch reduction of estradiol 3-methyl ether. This reaction selectively reduces the aromatic A-ring of the steroid, leading to the formation of the characteristic enone structure of nandrolone after acidic workup.

2.1.1. Experimental Protocol: Birch Reduction of Estradiol 3-Methyl Ether

This protocol is adapted from established methods for the Birch reduction of steroidal aromatic ethers.[1][4]

-

Materials:

-

Estradiol 3-methyl ether

-

Anhydrous liquid ammonia

-

Lithium wire or sodium metal

-

Anhydrous ethanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (3 M)

-

Methanol

-

-

Procedure:

-

In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, dissolve estradiol 3-methyl ether in a mixture of anhydrous diethyl ether (or THF) and anhydrous liquid ammonia at -78 °C.

-

To this stirring solution, add small pieces of lithium wire or sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Stir the reaction mixture for a designated period, typically 1-2 hours, while maintaining the temperature.

-

Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.

-

Allow the liquid ammonia to evaporate under a stream of nitrogen.

-

Carefully add water to the remaining ethereal solution to decompose any unreacted lithium.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude enol ether intermediate.

-

Dissolve the crude intermediate in methanol and treat with 3 M hydrochloric acid. Heat the mixture at reflux for 30-60 minutes to facilitate hydrolysis and isomerization to the final nandrolone product.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude nandrolone by column chromatography or recrystallization.

-

2.1.2. Data Presentation: Birch Reduction

| Parameter | Value | Reference |

| Starting Material | Estradiol 3-methyl ether | [1][4] |

| Key Reagents | Lithium/Sodium, Liquid Ammonia, Ethanol | [1][4] |

| Typical Yield | 70-80% | [1] |

| Purity | >95% after purification | [5] |

Step 2: Esterification of Nandrolone to Nandrolone Decanoate

The final step in the synthesis is the esterification of the 17β-hydroxyl group of nandrolone with decanoyl chloride. This reaction attaches the decanoate ester chain, which is responsible for the compound's long-acting properties.

2.2.1. Experimental Protocol: Esterification of Nandrolone

This protocol is based on general methods for the esterification of steroidal alcohols.[6]

-

Materials:

-

Nandrolone

-

Decanoyl chloride

-

Anhydrous pyridine or a mixture of triethylamine and a non-protic solvent like dichloromethane

-

Anhydrous dichloromethane (if not using pyridine as the solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve nandrolone in anhydrous pyridine or anhydrous dichloromethane containing triethylamine in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add decanoyl chloride dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

If using pyridine, remove the solvent under reduced pressure. If using dichloromethane, wash the reaction mixture sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude nandrolone decanoate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/hexane).

-

2.2.2. Data Presentation: Esterification

| Parameter | Value | Reference |

| Starting Material | Nandrolone | [6] |

| Key Reagents | Decanoyl chloride, Pyridine or Triethylamine | [6] |

| Typical Yield | 80-95% | [7][8] |

| Purity | >98% after purification | [5] |

Visualization of Synthetic and Signaling Pathways

Synthesis of Nandrolone Decanoate

The following diagram illustrates the two-step synthesis of nandrolone decanoate from estradiol 3-methyl ether.

Caption: Synthetic pathway of Nandrolone Decanoate.

Androgen Receptor Signaling Pathway

Nandrolone decanoate, after hydrolysis to free nandrolone in the body, exerts its effects by binding to and activating the androgen receptor (AR). The following diagram outlines the classical androgen receptor signaling pathway.[2]

Caption: Androgen Receptor signaling pathway.

Conclusion

Nandrolone decanoate remains a significant compound in both therapeutic and research settings. Its history is a testament to the advancements in steroid chemistry and pharmacology. The synthesis, while involving sensitive reagents and conditions, is a well-established process. Understanding the detailed synthetic protocols and the underlying mechanism of action through the androgen receptor is crucial for researchers and professionals working on the development of new hormonal therapies and for those studying the physiological and pathological effects of anabolic steroids. This guide provides a foundational and technical overview to support these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 4. Nandrolone synthesis - chemicalbook [chemicalbook.com]

- 5. abmole.com [abmole.com]

- 6. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103910777B - Steroid ester preparation method - Google Patents [patents.google.com]

A Comprehensive Analysis of the Core Physiological Effects of Nandrolone Decanoate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone decanoate, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, exhibits potent anabolic properties with attenuated androgenic effects.[1][2][3] This technical guide provides an in-depth review of its primary physiological effects, focusing on the underlying molecular mechanisms, and its impact on musculoskeletal, hematological, and endocrine systems. It is intended to serve as a resource for researchers and professionals in the field of drug development and endocrinology. The document synthesizes data from key clinical and preclinical studies, presents quantitative outcomes in structured tables, details common experimental methodologies, and visualizes critical signaling pathways and workflows.

Introduction

Nandrolone, also known as 19-nortestosterone, is structurally distinguished from testosterone by the absence of a methyl group at the C19 position.[1] This modification significantly enhances its anabolic-to-androgenic ratio, making it a subject of interest for therapeutic applications aimed at promoting tissue growth and preventing catabolism with a reduced risk of virilizing side effects compared to other AAS.[1][3] Medically, it has been prescribed for conditions such as osteoporosis, severe anemia, and muscle-wasting syndromes associated with chronic illnesses like HIV/AIDS.[1][2][4]

Molecular Mechanism of Action

Nandrolone decanoate is a prodrug; after intramuscular administration, the decanoate ester is slowly hydrolyzed in the bloodstream to release active nandrolone.[5] Its physiological effects are mediated primarily through interaction with the androgen receptor (AR).

Genomic Signaling Pathway

The primary mechanism of nandrolone action is genomic, involving the classical steroid hormone receptor pathway.[6][7]

-

Binding and Translocation: Nandrolone diffuses into target cells and binds to the androgen receptor (AR) in the cytoplasm.[5] This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins.[7]

-

Nuclear Action: The activated nandrolone-AR complex translocates into the cell nucleus.[5][6]

-

Gene Transcription: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[5][7] This interaction modulates the transcription of genes involved in protein synthesis, cell growth, and differentiation.[6]

Non-Genomic Signaling

Emerging evidence suggests that nandrolone, like other AAS, can also elicit rapid, non-genomic effects. These are initiated at the cell membrane and involve second messenger signaling cascades.[7][8]

-

Membrane Androgen Receptors: Activation of putative membrane-bound ARs can lead to a rapid increase in intracellular calcium concentrations (Ca2+).[8][9]

-

Signal Transduction: This Ca2+ influx can activate pathways such as MAPK/ERK and PI3K/Akt, which cross-talk with genomic pathways to influence protein synthesis and cell growth.[7][9]

Primary Physiological Effects

Anabolic Effects on Musculoskeletal System

The most prominent effect of nandrolone is its anabolic action on skeletal muscle and bone.

-

Skeletal Muscle: Nandrolone promotes muscle hypertrophy by increasing protein synthesis and nitrogen retention.[1][4][6] It also increases the number of satellite cells, which are critical for muscle repair and growth.[10][11][12] This leads to significant gains in lean body mass (LBM) and strength.[1][13]

-

Bone Tissue: Nandrolone has been shown to increase bone mineral density (BMD), making it an effective treatment for osteoporosis.[1][14][15][16] It appears to inhibit bone resorption while also potentially stimulating bone formation, an effect that may be mediated by increased IGF-I content in bone.[17][18]

Table 1: Quantitative Effects of Nandrolone Decanoate on Body Composition and Bone Density

| Study Population | Dosage | Duration | Change in Lean Body Mass (LBM) | Change in Bone Mineral Density (BMD) | Reference |

|---|---|---|---|---|---|

| HIV+ Males with Wasting | 150 mg / 2 weeks | 12 weeks | +1.34 kg (vs. placebo) | Not Assessed | [19] |

| Healthy Male Bodybuilders | 200 mg / week | 8 weeks | +2.6 kg | No significant change | [20] |

| Elderly Osteoporotic Women | 50 mg / 3 weeks | 2 years | +6.2% (Year 1), +11.9% (Year 2) | Lumbar Spine: +3.7%, Femoral Neck: +4.7% | [14][21] |

| Men with Idiopathic Osteoporosis | 50 mg / week | 12 months | Not Assessed | Initial increase, returned to near baseline by 12 months |[22] |

Hematological Effects

Nandrolone stimulates erythropoiesis, the production of red blood cells.[1][4]

-

Mechanism: It enhances the production of erythropoietin (EPO) from the kidneys and may also directly stimulate the bone marrow.[5][23][24]

-

Clinical Outcome: This effect leads to an increase in hemoglobin and hematocrit levels, which is the basis for its use in treating anemia associated with chronic renal failure.[1][23][25][26]

Table 2: Hematological Response to Nandrolone Decanoate

| Study Population | Dosage | Duration | Change in Hemoglobin (Hb) | Reference |

|---|---|---|---|---|

| Elderly Osteoporotic Women | 50 mg / 3 weeks | 2 years | +14.3% (vs. baseline) | [14][21] |

| Hemodialysis Patients | 200 mg / week | 6 months | Increase from 7.3 g/dL to 10.8 g/dL |[26] |

Endocrine and Metabolic Effects

-

Suppression of HPG Axis: Like all AAS, nandrolone decanoate suppresses the hypothalamic-pituitary-gonadal (HPG) axis. It inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in endogenous testosterone production.[2]

-

Lipid Profile: The effects of nandrolone on serum lipids are less severe than those of 17-alpha-alkylated oral steroids.[27] However, studies have produced conflicting results. Some show no significant change in HDL, LDL, or total cholesterol, while others, particularly in animal models, report adverse effects on lipid profiles.[27][28][29][30] One study noted a selective reduction in Lipoprotein(a).[31]

Experimental Protocols and Methodologies

The assessment of nandrolone decanoate's physiological effects relies on standardized and validated methodologies.

Protocol: Assessment of Body Composition Changes

A common design to evaluate anabolic effects is a randomized, double-blind, placebo-controlled trial.

-

Subjects: Recruitment of a specific cohort (e.g., healthy males, HIV+ patients with wasting, postmenopausal women).[19][20][32]

-

Intervention: Administration of nandrolone decanoate via intramuscular injection at a specified dose and frequency (e.g., 200 mg/week for 8 weeks) versus a placebo (e.g., saline injection).[20]

-

Primary Outcome Measures:

-

Lean Body Mass (LBM) and Fat Mass: Assessed using a four-component model, which combines data from:

-

-

Secondary Outcome Measures: Anthropometric measurements like skinfold thickness and limb circumferences can provide additional, though less precise, data.[34][35]

-

Data Analysis: Comparison of changes from baseline between the treatment and placebo groups using appropriate statistical methods (e.g., ANOVA).

Protocol: Assessment of Bone Mineral Density

-

Subjects: Typically postmenopausal women or men with diagnosed osteoporosis.[14][16][22]

-

Intervention: Long-term administration (e.g., 18-24 months) of a therapeutic dose (e.g., 50 mg every 3 weeks) compared with placebo.[14][16] All participants often receive calcium and vitamin D supplementation.[14]

-

Primary Outcome Measure: Change in Bone Mineral Density (BMD) at clinically relevant sites (lumbar spine, femoral neck, trochanter) measured by DXA at baseline and regular intervals (e.g., 12 and 24 months).[14][21]

-

Secondary Outcome Measures: Incidence of new fractures, changes in biochemical markers of bone turnover (e.g., urinary hydroxyproline, serum osteocalcin).[15][16]

Conclusion

Nandrolone decanoate is a potent anabolic agent with a well-defined mechanism of action centered on the androgen receptor. Its primary physiological effects include a significant increase in lean body mass and bone mineral density, alongside a stimulatory effect on erythropoiesis. These properties underscore its clinical utility in treating muscle-wasting syndromes, osteoporosis, and certain anemias. However, its use is associated with endocrine disruption, particularly the suppression of endogenous testosterone production. The impact on the lipid profile remains an area with conflicting data, warranting further investigation. The methodologies outlined provide a framework for the continued rigorous scientific evaluation of this and other anabolic compounds.

References

- 1. swolverine.com [swolverine.com]

- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swolverine.com [swolverine.com]

- 5. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 7. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications [repositorio.uchile.cl]

- 9. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medclubperformance.com [medclubperformance.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Effects of nandrolone decanoate on forearm mineral density and calcium metabolism in osteoporotic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of nandrolone decanoate on bone mass in established osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanical properties, bone mineral content, and bone composition (collagen, osteocalcin, IGF-I) of the rat femur: influence of ovariectomy and nandrolone decanoate (anabolic steroid) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nandrolone decanoate: pharmacological properties and therapeutic use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of nandrolone decanoate compared with placebo or testosterone on HIV-associated wasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bodybuilders' body composition: effect of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of nandrolone decanoate on bone mineral density, muscle mass, and hemoglobin levels in elderly women with osteoporosis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nandrolone decanoate for men with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nandrolone decanoate [glowm.com]

- 24. ijrpns.com [ijrpns.com]

- 25. karger.com [karger.com]

- 26. Androgen versus erythropoietin for the treatment of anemia in hemodialyzed patients: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lack of demonstrated effect of nandrolone on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Influence of nandrolone decanoate administration on serum lipids and liver enzymes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] Influence of nandrolone decanoate administration on serum lipids and liver enzymes in rats | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. upload.orthobullets.com [upload.orthobullets.com]

- 32. Safety and efficacy of nandrolone decanoate for treatment of wasting in patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. paulogentil.com [paulogentil.com]

- 34. Body composition and anthropometry in bodybuilders: regional changes due to nandrolone decanoate administration [pubmed.ncbi.nlm.nih.gov]

- 35. 3 Field Methods for Assessing Body Composition [nsca.com]

Unraveling the Anabolic:Androgenic Ratio of Nandrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is renowned for its favorable anabolic-to-androgenic ratio, making it a subject of significant interest in both therapeutic and research settings. This technical guide provides an in-depth analysis of the anabolic and androgenic properties of Nandrolone, the experimental methodologies used to quantify these effects, and the underlying molecular mechanisms. Quantitative data from key studies are summarized, and detailed experimental protocols, primarily focusing on the Hershberger assay, are outlined. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of Nandrolone's bioactivity.

Introduction

Anabolic-androgenic steroids are a class of synthetic compounds designed to mimic the effects of testosterone. Their therapeutic and illicit applications are dictated by the balance between their desirable anabolic (myotrophic) effects, such as increased muscle mass and protein synthesis, and their often-undesirable androgenic effects, including virilization and impacts on secondary sexual characteristics.[1] The quest for compounds with a high anabolic-to-androgenic ratio has been a central theme in steroid research. Nandrolone (19-nortestosterone) stands out as a prototypical example of a successful endeavor in this area, exhibiting potent anabolic activity with attenuated androgenicity compared to testosterone.[2][3] This document delves into the core scientific principles that define this crucial characteristic of Nandrolone.

Anabolic and Androgenic Properties of Nandrolone

Nandrolone's distinct pharmacological profile stems from its unique interaction with target tissues. While it binds to the androgen receptor (AR) to exert its effects, its metabolic fate in different tissues is the primary determinant of its anabolic and androgenic potency.[4][5]

Anabolic Effects: In skeletal muscle, which has low concentrations of the enzyme 5α-reductase, Nandrolone directly binds to the androgen receptor, promoting anabolic processes such as increased protein synthesis and nitrogen retention.[6][7] This leads to the desired increase in muscle mass and strength.[8]

Androgenic Effects: In tissues with high concentrations of 5α-reductase, such as the prostate, skin, and seminal vesicles, testosterone is converted to the highly potent androgen, dihydrotestosterone (DHT).[3] In stark contrast, Nandrolone is metabolized by 5α-reductase to dihydronandrolone (DHN), a much weaker androgen with a significantly lower binding affinity for the androgen receptor.[2][9] This metabolic "inactivation" in androgenic tissues is the principal reason for Nandrolone's reduced androgenic side effects.[6]

Quantitative Assessment: The Anabolic-to-Androgenic Ratio

The anabolic-to-androgenic ratio is a quantitative measure derived from preclinical studies, most notably the Hershberger assay, which compares the anabolic effect on a target muscle (levator ani in rats) with the androgenic effect on a target sexual accessory gland (ventral prostate or seminal vesicles).[10]

Table 1: Anabolic and Androgenic Potency of Nandrolone and Testosterone

| Compound | Anabolic Potency (relative to Testosterone Propionate) | Androgenic Potency (relative to Testosterone Propionate) | Anabolic:Androgenic Ratio | Reference(s) |

| Testosterone Propionate | 1.0 | 1.0 | 1:1 | [6] |

| Nandrolone Decanoate | 3.29 - 4.92 | 0.31 - 0.41 | ~11:1 | [2][6] |

| Nandrolone Phenylpropionate | Data not consistently reported in comparative format | Data not consistently reported in comparative format | ~10:1 |

Note: Ratios can vary based on the specific experimental design and the ester attached to the Nandrolone molecule.

Experimental Protocols: The Hershberger Assay

The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic activity of a substance.

Principle

The assay utilizes castrated prepubertal male rats. Castration removes the endogenous source of androgens, making the androgen-responsive tissues sensitive to exogenous administration of test compounds. The anabolic activity is measured by the weight increase of the levator ani muscle, while the androgenic activity is determined by the weight increase of the ventral prostate and seminal vesicles.

Methodology

-

Animal Model: Immature, castrated male rats (typically Wistar or Sprague-Dawley strains, castrated at approximately 21 days of age).

-

Acclimation: Animals are allowed to acclimate for a period of 7-14 days post-castration.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Negative Control: Vehicle only (e.g., corn oil, sesame oil).

-

Positive Control (Androgenic): Testosterone propionate at a standard dose.

-

Test Groups: Different doses of the test compound (e.g., Nandrolone decanoate).

-

-

Administration: The test and control substances are administered daily for 10 consecutive days via subcutaneous injection or oral gavage.

-

Necropsy: On day 11, the animals are euthanized, and the target tissues (levator ani muscle, ventral prostate, seminal vesicles) are carefully dissected and weighed.

-

Data Analysis: The weights of the target tissues from the test groups are compared to those of the control groups. The anabolic-to-androgenic ratio is calculated by comparing the relative potencies of the test compound to the standard (testosterone propionate) in stimulating the growth of the levator ani muscle versus the prostate/seminal vesicles.

Visualizing the Mechanisms

Nandrolone Signaling Pathway

The following diagram illustrates the differential signaling of Nandrolone in anabolic and androgenic tissues.

Caption: Nandrolone's differential signaling in anabolic vs. androgenic tissues.

Hershberger Assay Experimental Workflow

The following diagram outlines the key steps of the Hershberger assay.

Caption: Standard experimental workflow for the Hershberger bioassay.

Conclusion

The favorable anabolic-to-androgenic ratio of Nandrolone is a result of its unique molecular structure and metabolic fate. Its potent anabolic effects in muscle tissue, coupled with its conversion to a weak androgen in tissues with high 5α-reductase activity, underpins its distinct pharmacological profile. The Hershberger assay remains the foundational method for quantifying this ratio, providing crucial data for the development and characterization of anabolic steroids. This guide has provided a comprehensive overview of these principles, offering a valuable resource for professionals in the field of steroid research and drug development.

References

- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]

- 3. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure and Intermolecular Energy for Some Nandrolone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. swolverine.com [swolverine.com]

- 7. researchgate.net [researchgate.net]

- 8. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytoarchitecture of steroid dependent target tissues after testosterone administration compared to nandrolone decanoate in castrated rats in the aim of Hershberger bio test - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Nandrolone Decanoate on Erythropoiesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nandrolone decanoate, a synthetic anabolic-androgenic steroid, has long been recognized for its potent erythropoietic effects, historically serving as a therapeutic agent for anemia associated with chronic kidney disease and other hypoproliferative states. This document provides an in-depth technical overview of the molecular mechanisms, physiological impacts, and quantitative outcomes associated with nandrolone decanoate administration. It consolidates data from key clinical and preclinical studies, details common experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

Nandrolone decanoate stimulates erythropoiesis through a multi-faceted approach, primarily involving the upregulation of erythropoietin (EPO) and direct action on hematopoietic stem cells.

1.1 Stimulation of Erythropoietin (EPO) Production: The principal mechanism is the stimulation of EPO gene expression in the kidney. This process is mediated by the androgen receptor (AR). Nandrolone, the active compound, binds to the AR in non-hematopoietic cells. This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter region of the EPO gene and other target genes. This DNA-binding activity is essential for initiating the transcription of the EPO gene, leading to increased synthesis and secretion of EPO. The elevated circulating EPO levels subsequently stimulate the proliferation and differentiation of erythroid progenitor cells in the bone marrow.

1.2 Direct Bone Marrow Stimulation: Beyond its effects on EPO, nandrolone decanoate exerts direct stimulatory effects on the bone marrow. Evidence suggests it enhances the sensitivity of erythroid progenitor cells (such as CFU-E and BFU-E) to circulating EPO. Studies in irradiated mice have shown that nandrolone decanoate administration leads to a marked increase in CFU-e (colony-forming unit-erythroid) and BFU-e (burst-forming unit-erythroid) concentrations in both marrow and spleen, suggesting it promotes hematopoietic stem cell recovery and proliferation directly.

1.3 Role of Insulin-Like Growth Factor 1 (IGF-1): Some studies suggest that the anabolic effects of nandrolone decanoate may be partially mediated by an increase in Insulin-like Growth Factor 1 (IGF-1). Elevated IGF-1 levels have been observed following nandrolone administration. IGF-1 is known to play a role in hematopoiesis, and its increase could contribute to the overall erythropoietic effect, although this pathway is less characterized than the primary EPO-mediated mechanism.

Visualizing the Core Pathways

Logical Flow of Nandrolone-Induced Erythropoiesis

Androgen Receptor Signaling Pathway

Quantitative Data Summary

The erythropoietic efficacy of nandrolone decanoate has been quantified in various clinical settings. The following tables summarize key findings.

Table 1: Nandrolone Decanoate in Anemia of Chronic Kidney Disease (CKD)

| Study (Year) | Patient Population | N | Dosage | Duration | Baseline Hemoglobin (g/dL) | Final Hemoglobin (g/dL) | % Increase |

|---|---|---|---|---|---|---|---|

| Cattran et al. (1977) | Male dialysis patients | 24 | 200 mg / week | 6 months | ~7.8 (est.) | ~9.7 (est.) | ~24% |

| Navarro et al. (1999) | Male hemodialysis patients (>50 yrs) | 18 | 200 mg / week | 6 months | 7.3 ± 0.8 | 10.8 ± 1.7 | 47.9% |

| Sheashaa et al. (2005) | Adult hemodialysis patients | 16 | 100 mg / week (+ low dose EPO) | 6 months | 8.8 ± 0.9 | 11.2 ± 1.1 | 27.3% |

Table 2: Nandrolone Decanoate in Other Patient Populations

| Study (Year) | Patient Population | N | Dosage | Duration | Baseline Parameter | Final Parameter | % Increase |

|---|---|---|---|---|---|---|---|

| Teruel et al. (2013) | Elderly women with osteoporosis | 32 | 50 mg / 3 weeks | 2 years | Hb: 12.6 g/dL | Hb: 14.4 g/dL | 14.3% |

| Gascón et al. (2001) | Anemic hemodialysis patients | 15 | 100 mg / week (+ low dose EPO) | 6 months | Hb: 9.1 g/dL | Hb: 11.5 g/dL | 26.4% |

Key Experimental Protocols

Methodologies for evaluating the erythropoietic effects of nandrolone decanoate typically involve controlled clinical trials or preclinical animal models.

Protocol: Clinical Trial in Hemodialysis Patients

This protocol is a composite based on methodologies from studies like Cattran et al. (1977) and Navarro et al. (1999).

-

1. Subject Selection:

-

Inclusion Criteria: Adult male patients on maintenance hemodialysis for >6 months, with stable hemoglobin levels < 8.0 g/dL, and adequate iron stores (e.g., serum ferritin > 100 ng/mL, transferrin saturation > 20%).

-

Exclusion Criteria: Known prostate carcinoma, severe liver disease, recent major blood loss or surgery, active infection, or hypersensitivity to androgens.

-

-

2. Study Design:

-

A prospective, randomized, controlled trial.

-

Treatment Group: Receives nandrolone decanoate (e.g., 200 mg, deep intramuscular injection) once weekly for 6 months.

-

Control Group: Receives a placebo injection or standard of care (e.g., low-dose EPO) on the same schedule.

-

Duration: A 6-month treatment period followed by a follow-up period.

-

-

3. Data Collection & Analysis:

-

Primary Endpoint: Change in hemoglobin and hematocrit from baseline to the end of the treatment period.

-

Secondary Endpoints: Transfusion requirements, changes in iron metabolism markers, serum EPO levels, and adverse event monitoring (liver function tests, lipid profile).

-

Blood Sampling: Performed at baseline and at monthly intervals throughout the study.

-

Biochemical Assays: Complete blood count (CBC) with differential, serum iron, ferritin, TIBC, liver enzymes (ALT, AST), and lipid panel. Serum EPO levels measured by ELISA.

-

-

4. Statistical Analysis:

-

Comparison of mean changes in hematological parameters between the treatment and control groups using Student's t-test or ANOVA. A p-value of <0.05 is considered statistically significant.

-

Visualization of a Typical Clinical Trial Workflow

In-Depth Technical Guide: Pharmacokinetics and Half-Life of Nandrolone Decanoate

Introduction

Nandrolone decanoate is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone, a testosterone derivative.[1][2] It is formulated for intramuscular injection, creating a long-acting depot that ensures a slow release of the active compound.[1][2] Medically, it has been used to treat conditions such as anemia, wasting syndromes, and osteoporosis in menopausal women.[1][3] This guide provides a detailed examination of the pharmacokinetics, including the absorption, distribution, metabolism, and excretion, as well as the half-life of nandrolone decanoate, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of nandrolone decanoate is characterized by its slow release from the intramuscular depot, hydrolysis to the active form, nandrolone, and subsequent metabolism and excretion.[1][3]

Absorption

Following intramuscular injection, nandrolone decanoate forms a depot in the muscle tissue from which it is slowly absorbed into the bloodstream.[1] The rate-limiting step in its bioavailability is the release from this depot.[3] The bioavailability of nandrolone decanoate is between 53% and 73% after intramuscular injection, with the highest bioavailability observed when injected into the gluteal muscle.[1] There is a sharp increase in nandrolone levels 24 to 48 hours after injection, followed by a gradual decline over approximately two to three weeks.[1]

Distribution

Once in circulation, nandrolone decanoate is rapidly hydrolyzed by esterases in the blood into its active form, nandrolone.[1] Nandrolone has a very low affinity for sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone.[1][3]

Metabolism

The metabolism of nandrolone primarily occurs in the liver and is similar to that of testosterone.[1] The main metabolic pathway involves the enzyme 5α-reductase, which converts nandrolone into metabolites such as 5α-dihydronandrolone, 19-norandrosterone, and 19-noretiocholanolone.[1][3] Of these, 19-norandrosterone is the major metabolite.[1] These metabolites are then conjugated, primarily with glucuronic acid, to facilitate their excretion.[4]

Excretion

The metabolites of nandrolone are primarily excreted in the urine.[1] In a study of healthy men, nandrolone metabolites could be detected in urine for up to 6 months after a single 150 mg injection.[5][6] While fecal excretion data in humans is limited, studies in cattle suggest that a portion of nandrolone is eliminated through this route.[7]

Half-Life

The term "half-life" in the context of nandrolone decanoate can refer to several distinct pharmacokinetic processes:

-

Absorption Half-Life: The time it takes for half of the nandrolone decanoate to be released from the intramuscular depot into the circulation. This has been reported to be approximately 6 days.[8][9]

-

Hydrolysis and Elimination Half-Life: This combined process, which includes the hydrolysis of nandrolone decanoate to nandrolone and the subsequent distribution and elimination of nandrolone, has a mean half-life of about 4.3 hours.[8][9] The hydrolysis of the ester in serum is very rapid, with a half-life of one hour or less.[8][9]

-

Terminal Elimination Half-Life: This reflects the slow release from the depot and is the more clinically relevant half-life, ranging from 7 to 12 days.[2][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of nandrolone decanoate from studies in healthy volunteers.

Table 1: Dose-Dependent Pharmacokinetic Parameters of Nandrolone Decanoate

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (h*ng/mL) | Apparent Clearance (L/h) |

| 50 | 2.14[5][7] | 30[5][7] | 400[7] | 80.0[7] |

| 100 | 4.26[5][7] | 30[5][7] | 862[7] | 74.3[7] |

| 150 | 5.16[5][7] | 72[5][7] | 1261[7] | 76.2[7] |

Table 2: Half-Life Parameters of Nandrolone Decanoate

| Parameter | Half-Life |

| Absorption from Depot | ~6 days[8][9] |

| Hydrolysis, Distribution, and Elimination (Combined) | ~4.3 hours[8][9] |

| Terminal Elimination | 7-12 days[2][5] |

Experimental Protocols

Study of Dose-Dependent Pharmacokinetics

A study involving healthy male volunteers investigated the pharmacokinetics of three different single intramuscular doses of nandrolone decanoate (50 mg, 100 mg, and 150 mg).[5][6]

-

Subjects: Healthy male volunteers were recruited for the study. Exclusion criteria included a history of sensitivity to nandrolone decanoate, any clinical disorder, substance abuse, and the use of medications that could influence the study's outcome.[6]

-

Drug Administration: Subjects received a single intramuscular injection of 50 mg, 100 mg, or 150 mg of nandrolone decanoate.[5][6]

-

Sample Collection: Blood samples were collected before and at various time points up to 32 days after the injection.[5][6] For the 50 mg and 150 mg dose groups, 24-hour urine samples were also collected before treatment and on days 1, 7, and 33.[5][6] The 150 mg group had additional urine collections at 3 and 6 months post-injection.[5][6]

-

Analytical Method: Serum concentrations of nandrolone were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] Urinary concentrations of the metabolites 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) were also measured by LC-MS/MS after enzymatic hydrolysis of the conjugates.[6]

Determination of Half-Life Parameters

In a separate study, healthy volunteers received intramuscular injections of nandrolone decanoate to determine its various half-life parameters.[8][9]

-

Subjects: The study included a group of female volunteers who received a single 100 mg injection and three groups of male volunteers who received either a single 200 mg injection, two repeated 100 mg injections, or four repeated 50 mg injections.[8][9]

-

Analytical Method: Serum levels of nandrolone were measured using radioimmunoassay (RIA).[8][9]

-

Pharmacokinetic Analysis: The data was used to estimate the mean half-life for the release of the ester from the muscle, the combined half-life for hydrolysis and elimination, and the serum clearance of nandrolone.[8][9]

Visualizations

Signaling Pathway of Nandrolone

Nandrolone, like other androgens, exerts its effects by binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[7][10]

Caption: Androgen receptor signaling pathway activated by nandrolone.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of nandrolone decanoate.

References

- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nandrolone Decanoate in the Amelioration of Cachexia and Wasting Syndromes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cachexia and wasting syndromes, characterized by a progressive and involuntary loss of lean body mass, represent a significant therapeutic challenge in a multitude of chronic diseases, including HIV/AIDS, cancer, chronic obstructive pulmonary disease (COPD), and chronic kidney disease (CKD). This debilitating loss of muscle mass is associated with diminished physical function, reduced quality of life, and increased mortality. Nandrolone decanoate, a synthetic anabolic-androgenic steroid (AAS), has been investigated as a therapeutic intervention to counteract the catabolic processes underlying these conditions. This technical guide provides a comprehensive overview of the mechanisms of action, clinical efficacy, and experimental methodologies related to the use of nandrolone decanoate in the management of cachexia and wasting syndromes. Quantitative data from key clinical trials are summarized, and the intricate signaling pathways involved in its anabolic effects are visualized.

Introduction to Cachexia and the Rationale for Anabolic Intervention

Cachexia is a complex metabolic syndrome driven by a systemic inflammatory response, leading to a negative protein and energy balance that is not fully reversible by conventional nutritional support. The underlying pathophysiology involves a dysregulation of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which stimulate muscle protein breakdown and suppress protein synthesis. Anabolic agents like nandrolone decanoate are explored for their potential to shift this balance towards anabolism, thereby preserving or restoring lean body mass and improving patient outcomes.

Mechanism of Action of Nandrolone Decanoate

Nandrolone decanoate exerts its primary anabolic effects on skeletal muscle through a multi-faceted mechanism of action.

Androgen Receptor-Mediated Signaling

As a synthetic derivative of testosterone, nandrolone decanoate binds to and activates the androgen receptor (AR) in skeletal muscle cells.[1] This ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription. This genomic action leads to an increase in the rate of muscle protein synthesis and a decrease in muscle protein breakdown.[1] Furthermore, nandrolone has a higher affinity for the androgen receptor than testosterone.[2]

Modulation of Anabolic and Catabolic Signaling Pathways

Nandrolone decanoate has been shown to influence key intracellular signaling pathways that regulate muscle mass:

-

IGF-1 Signaling: Nandrolone decanoate can increase the expression of insulin-like growth factor-1 (IGF-1) in skeletal muscle.[3][4] IGF-1 is a potent anabolic factor that activates the PI3K/Akt/mTOR pathway, a central regulator of muscle protein synthesis.[4]

-

Myostatin Inhibition: Evidence suggests that nandrolone decanoate can downregulate the expression of myostatin, a negative regulator of muscle growth.[5][6] By inhibiting myostatin, nandrolone may release the brakes on muscle development, further contributing to its anabolic effects.

Anti-Glucocorticoid Effects

Cachectic states are often associated with elevated levels of glucocorticoids, which have potent catabolic effects on muscle. Nandrolone decanoate can interfere with glucocorticoid receptor expression, thereby exerting an anti-catabolic effect.[2]

Clinical Efficacy of Nandrolone Decanoate in Wasting Syndromes

The clinical utility of nandrolone decanoate has been evaluated in various populations experiencing cachexia and wasting. The most robust evidence for its efficacy comes from studies in patients with HIV-associated wasting.

HIV-Associated Wasting

Numerous clinical trials have demonstrated the efficacy of nandrolone decanoate in increasing lean body mass and body weight in individuals with HIV-associated wasting.

Table 1: Summary of Quantitative Outcomes from Clinical Trials of Nandrolone Decanoate in HIV-Associated Wasting

| Study & Year | Patient Population | Treatment Group (Dosage) | Control Group | Duration | Change in Lean Body Mass (LBM) / Fat-Free Mass (FFM) | Change in Body Weight | Key Findings & p-value |

| Gold J, et al. (2006)[7] | 303 HIV-positive males with wasting | Nandrolone Decanoate (150 mg every 2 weeks) | Placebo | 12 weeks | Significantly greater increase in FFM vs. placebo | Significantly greater increase vs. placebo | Nandrolone was superior to placebo for increasing FFM and weight. |

| Mulligan K, et al. (2005)[8] | HIV-infected women with weight loss | Nandrolone Decanoate | Placebo | 12 weeks (blinded) | Not specified | Not specified | Study designed to evaluate nandrolone in women with HIV-associated weight loss. |

| Sattler FR, et al. (Unpublished) | HIV-infected men with mild to moderate weight loss | Nandrolone Decanoate (150 mg biweekly) | Placebo | 12 weeks | +1.6 kg (vs. +0.4 kg in placebo) | Not specified | Nandrolone was superior to placebo in improving lean body mass (p<0.05). |

| A prospective, randomised, multicentric study | 73 male HIV-infected subjects with involuntary weight loss | Nandrolone Decanoate (150 mg every 2 weeks) | Control | 12 weeks | +0.49 ± 1.26 kg (p<0.01 vs. baseline) | +1.31 ± 1.87 kg (p<0.01 vs. baseline) | Significant increase in FFM and body weight in the nandrolone group.[9] |

| A 16-week open trial | 24 men with HIV wasting who failed to gain weight with nutritional intervention | Nandrolone Decanoate (100 mg every 2 weeks) | Pre-therapy nutritional intervention | 16 weeks | Mean increase of 3 kg (by anthropometry, p<0.005) | Mean increase of 0.14 kg per week (p<0.05) | Beneficial effects on weight, lean body mass, and quality of life.[10] |

Cancer Cachexia

The evidence for the efficacy of nandrolone decanoate in cancer cachexia is less conclusive. Some studies have shown modest benefits, while others have reported no significant improvements in body composition or quality of life.

Table 2: Summary of Quantitative Outcomes from Clinical Trials of Nandrolone Decanoate in Cancer Cachexia

| Study & Year | Patient Population | Treatment Group (Dosage) | Control Group | Duration | Change in Body Composition | Key Findings & p-value |

| Basso PV, et al. (2023)[11][12] | 58 patients with neoplastic cachexia | Nandrolone (2 doses) + Dexamethasone (4 mg/day) | Dexamethasone (4 mg/day) | 30 days | No significant difference in BMI (p=0.88) | No significant difference between groups in the treatment of neoplastic cachexia. |

| Unspecified study | Patients with experimental cancer | Nandrolone Propionate (2.5 mg every 2 days) | Control | 11 days | Significant weight gain (mainly water retention), minor increase in net protein content | Not therapeutically beneficial in counteracting progressive weight loss in experimental cancer.[13] |

Other Wasting Syndromes

Nandrolone decanoate has also been investigated in other conditions associated with muscle wasting, such as COPD and chronic kidney disease.

Table 3: Summary of Quantitative Outcomes from Clinical Trials of Nandrolone Decanoate in Other Wasting Syndromes

| Study & Year | Patient Population | Treatment Group (Dosage) | Control Group | Duration | Change in Lean Body Mass (LBM) | Key Findings & p-value |

| A prospective, double-blind, placebo-controlled trial | 16 patients with severe COPD | Nandrolone Decanoate | Placebo | 16 weeks | No significant change | Did not lead to weight gain or improvement in physiological function.[14] |

| Schols AMWJ, et al. (1995)[15] | 217 patients with moderate to severe COPD | Nandrolone (50mg for men, 25mg for women) + Nutrition | Placebo + Nutrition | 43 days | Increased muscle mass | Combination therapy improved respiratory muscle strength. |

| Johansen KL, et al. (2006)[16] | 79 patients on maintenance hemodialysis | Nandrolone Decanoate (100mg for women, 200mg for men) weekly | Placebo | 12 weeks | +3.1 ± 2.2 kg (p<0.0001) | Produced anabolic effects in patients on hemodialysis. |

| A prospective and experimental study | 29 predialysis patients with CKD and malnutrition | Nandrolone Decanoate (100 mg) | Control | 3 months | Increased LBM (p<0.01 vs. baseline) | Expressed an anabolic effect on LBM without altering renal function.[17] |

| A phase II dose-finding study | 54 patients with CKD stage 5 | Low, medium, or high doses of Nandrolone Decanoate | Non-randomized controls | 24 weeks | Dose-responsive increase in appendicular lean mass (p<0.001) | Dosing up to 200 mg/week in males and 50 mg/week in females should be investigated.[18][19] |

| Frisoli A Jr, et al. (2005)[20] | Elderly women with osteoporosis | Nandrolone Decanoate | Placebo | 2 years | +6.2% ± 5.8% (1st year), +11.9% ± 29.2% (2nd year) | Significant increase in lean body mass. |

Experimental Protocols

Subject Recruitment and Study Design

Clinical trials investigating nandrolone decanoate for cachexia typically enroll patients with a documented history of involuntary weight loss (e.g., >5% of body weight in the preceding months) and/or a low body mass index (BMI). Studies are often designed as randomized, double-blind, placebo-controlled trials to minimize bias.

Administration of Nandrolone Decanoate

Nandrolone decanoate is administered via deep intramuscular injection, typically into the gluteal muscle. Dosages in clinical trials have ranged from 25 mg to 200 mg, administered every one to four weeks. The duration of treatment in these studies has varied from a few weeks to several months.

Assessment of Body Composition

-

Dual-Energy X-ray Absorptiometry (DXA): This is considered a gold-standard method for assessing body composition, providing accurate and precise measurements of bone mineral content, fat mass, and lean body mass.

-

Bioelectrical Impedance Analysis (BIA): BIA is a non-invasive and portable method that estimates body composition based on the differential conductivity of electrical currents through various body tissues.

-

Anthropometry: This involves the measurement of body parameters such as weight, height, and skinfold thickness to estimate body composition.

Measurement of Inflammatory Markers

The assessment of inflammatory cytokines such as IL-6 and TNF-α is crucial for understanding the underlying mechanisms of cachexia and the potential immunomodulatory effects of nandrolone decanoate.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used and well-validated method for quantifying the concentration of specific cytokines in biological fluids like serum or plasma.[21]

-

Multiplex Immunoassays: These platforms allow for the simultaneous measurement of multiple cytokines in a single sample, providing a more comprehensive profile of the inflammatory response.[22][23][24]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anabolic effects of nandrolone decanoate are mediated through complex signaling networks within skeletal muscle cells.

Caption: Nandrolone Decanoate Signaling Pathway in Skeletal Muscle.

Experimental Workflow

A typical workflow for a clinical trial investigating nandrolone decanoate for cachexia is outlined below.

Caption: Typical Clinical Trial Workflow for Nandrolone Decanoate.

Conclusion and Future Directions

Nandrolone decanoate has demonstrated considerable efficacy in mitigating muscle wasting and promoting gains in lean body mass, particularly in the context of HIV-associated wasting. Its anabolic effects are mediated through a complex interplay of androgen receptor activation, modulation of key muscle growth signaling pathways, and potential anti-inflammatory actions. While the evidence in other cachectic conditions such as cancer is more equivocal, nandrolone decanoate remains a valuable therapeutic tool in the armamentarium against debilitating muscle loss.

Future research should focus on elucidating the precise molecular mechanisms underlying its effects, particularly its impact on inflammatory cytokine profiles in different cachectic populations. Further well-designed, large-scale clinical trials are warranted to establish optimal dosing regimens and to better define its role in the multimodal management of cancer cachexia and other wasting syndromes. A deeper understanding of the intricate signaling pathways will be instrumental in the development of more targeted and effective anabolic therapies for these devastating conditions.

References

- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitum.um.es [digitum.um.es]

- 3. paulogentil.com [paulogentil.com]

- 4. Regulation of signaling pathways downstream of IGF-I/insulin by androgen in skeletal muscle of glucocorticoid-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Strength training and nandrolone decanoate decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]

- 6. sbbq.iq.usp.br [sbbq.iq.usp.br]

- 7. Effects of nandrolone decanoate compared with placebo or testosterone on HIV-associated wasting [natap.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Beneficial effects of nandrolone decanoate in wasting associated with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of nandrolone decanoate for treatment of wasting in patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of nandrolone in the treatment of cancer cachexia | International Journal of Development Research (IJDR) [journalijdr.com]

- 12. journalijdr.com [journalijdr.com]

- 13. Effects of nandrolone propionate on experimental tumor growth and cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. clinician.nejm.org [clinician.nejm.org]

- 16. Effects of resistance exercise training and nandrolone decanoate on body composition and muscle function among patients who receive hemodialysis: A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nutritional effect of nandrolone decanoate in predialysis patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nandrolone decanoate as anabolic therapy in chronic kidney disease: a randomized phase II dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. droracle.ai [droracle.ai]

- 22. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Nandrolone Decanoate on Bone Mineral Density in Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone decanoate (ND), a synthetic anabolic-androgenic steroid, has been investigated for its potential therapeutic effects on osteoporosis, a condition characterized by low bone mass and microarchitectural deterioration. This technical guide synthesizes findings from key clinical trials on the efficacy of ND in modulating bone mineral density (BMD), details the experimental protocols used in these studies, and illustrates the proposed molecular mechanisms of action. Clinical evidence indicates that ND can significantly increase BMD at critical sites such as the lumbar spine and femoral neck, and reduce vertebral fracture rates in postmenopausal women and men with osteoporosis.[1][2][3] The primary mechanism is believed to involve the stimulation of bone formation and a potential uncoupling of bone resorption and formation, leading to a net gain in bone mass.[4] This document provides a comprehensive overview for researchers and professionals in drug development, presenting quantitative data in structured tables and visualizing complex pathways and workflows to facilitate a deeper understanding of Nandrolone decanoate's role in bone metabolism.

Mechanism of Action

Nandrolone decanoate's effects on bone are primarily anabolic, promoting the formation of new bone tissue.[5] The therapeutic profile is characterized by an inhibition of bone resorption accompanied by a transient increase in bone formation.[4] This leads to an "uncoupling" of the normal bone remodeling process, where formation outpaces resorption, resulting in a net increase in bone mass.[4]

Key molecular actions include:

-

Stimulation of Osteoblasts: ND is thought to promote the activity of osteoblasts, the cells responsible for synthesizing new bone matrix.[6]

-

Inhibition of Osteoclasts: Evidence suggests ND may also inhibit the activity of osteoclasts, the cells that break down bone tissue.[6]

-

Increased IGF-I Production: Some studies associate the anabolic action of ND with an increased production of Insulin-like Growth Factor-I (IGF-I), a potent stimulator of osteoblast function.[6][7]

-

Enhanced Calcium Metabolism: ND has been shown to increase intestinal calcium absorption and the renal tubular reabsorption of calcium, contributing to a positive calcium balance.[8][9]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Nandrolone decanoate in bone cells. ND binds to the androgen receptor (AR), leading to a cascade of events that ultimately enhances osteoblast activity and bone formation.

References

- 1. The effect of nandrolone decanoate on bone mineral density, muscle mass, and hemoglobin levels in elderly women with osteoporosis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of nandrolone decanoate on bone mass in established osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nandrolone decanoate for men with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nandrolone decanoate: pharmacological properties and therapeutic use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of nandrolone decanoate and antiresorptive therapy on vertebral density in osteoporotic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the Role of Nandrolone Decanoate in the Management of Osteosarcopenia in Postmenopausal Women: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effects of nandrolone decanoate therapy on bone mass and calcium metabolism in women with established post-menopausal osteoporosis: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of nandrolone decanoate on forearm mineral density and calcium metabolism in osteoporotic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nandrolone Decanoate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols utilizing nandrolone decanoate in rodent models. The information is curated to assist in the design and execution of studies investigating the physiological and cellular effects of this anabolic androgenic steroid.